molecular formula C12H15F3N2O3 B8491981 Carbamic acid,[2-amino-4-(trifluoromethoxy)phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-(trifluoromethoxy)phenyl]-,1,1-dimethylethyl ester

Cat. No. B8491981
M. Wt: 292.25 g/mol
InChI Key: MGYGCOIPDVEYEN-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

The title compound was prepared from (2-nitro-4-trifluoromethoxy-phenyl)-carbamic acid tert-butyl ester (Example A22) (10.38 g, 32.2 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a light brown solid (8.76 g, 93%).
Name
(2-nitro-4-trifluoromethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]([F:18])([F:17])[F:16])=[CH:10][C:9]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]([F:18])([F:17])[F:16])=[CH:10][C:9]=1[NH2:19])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(2-nitro-4-trifluoromethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
10.38 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)OC(F)(F)F)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.76 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.